Dimethyl(2-bromoethyl)phosphonate

Atom economy Phosphonate loading Flame retardancy

Dimethyl(2-bromoethyl)phosphonate (CAS 26119-42-6), systematically named 1-bromo-2-dimethoxyphosphorylethane, belongs to the ω-bromoalkylphosphonate class—bifunctional organophosphorus reagents that combine a terminal bromoalkyl leaving group with a phosphonate ester moiety. This compound features a molecular formula of C₄H₁₀BrO₃P (MW 216.998 g/mol), a density of approximately 1.5 g/cm³, a boiling point of 229.7 °C (at 760 mmHg), and a flash point of 92.7 °C.

Molecular Formula C4H10BrO3P
Molecular Weight 217 g/mol
CAS No. 26119-42-6
Cat. No. B3395263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(2-bromoethyl)phosphonate
CAS26119-42-6
Molecular FormulaC4H10BrO3P
Molecular Weight217 g/mol
Structural Identifiers
SMILESCOP(=O)(CCBr)OC
InChIInChI=1S/C4H10BrO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3
InChIKeyJCXIVFAMGPGRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(2-bromoethyl)phosphonate (CAS 26119-42-6): Core Chemical Profile and Procurement-Relevant Identity


Dimethyl(2-bromoethyl)phosphonate (CAS 26119-42-6), systematically named 1-bromo-2-dimethoxyphosphorylethane, belongs to the ω-bromoalkylphosphonate class—bifunctional organophosphorus reagents that combine a terminal bromoalkyl leaving group with a phosphonate ester moiety [1]. This compound features a molecular formula of C₄H₁₀BrO₃P (MW 216.998 g/mol), a density of approximately 1.5 g/cm³, a boiling point of 229.7 °C (at 760 mmHg), and a flash point of 92.7 °C [2]. As the dimethyl ester variant of 2-bromoethylphosphonic acid, it serves as a key synthetic intermediate in phosphorylation chemistry, phosphonolipid construction, and materials functionalization [3].

Why Dimethyl(2-bromoethyl)phosphonate Cannot Be Substituted by Generic In-Class Analogs


Within the ω-bromoalkylphosphonate family, the ester alkyl group profoundly influences both physical properties and chemical reactivity. The dimethyl ester (MW 217) is significantly lighter than its diethyl counterpart (MW 245), offering higher phosphorus content per unit mass (14.3% vs. 12.6%)—a critical factor in applications where stoichiometric phosphonate loading is weight-sensitive, such as flame-retardant formulations or surface functionalization . More fundamentally, dealkylation kinetics follow the established order iPr < Et < Me, meaning dimethyl phosphonate esters undergo hydrolytic or solvolytic P–O cleavage substantially faster than diethyl esters, directly impacting both synthetic pathway design and downstream processing timelines [1]. Additionally, substitution of the bromine leaving group with chlorine (as in dimethyl (2-chloroethyl)phosphonate) dramatically reduces electrophilic reactivity at the terminal carbon, precluding its use in reactions requiring efficient nucleophilic displacement under mild conditions .

Quantitative Differential Evidence: Dimethyl(2-bromoethyl)phosphonate vs. Closest Analogs


Molecular Weight and Phosphorus Content: Dimethyl vs. Diethyl Ester

Dimethyl(2-bromoethyl)phosphonate (MW 216.998 g/mol) delivers a phosphorus content of 14.3% by weight, compared to 12.6% for diethyl (2-bromoethyl)phosphonate (MW 245.05 g/mol) [1]. This 1.7-percentage-point advantage means that for any weight-constrained formulation—such as mesoporous silica functionalization where P/Si ratio critically determines material properties—the dimethyl ester provides approximately 13% more phosphorus per gram of reagent [2].

Atom economy Phosphonate loading Flame retardancy Surface functionalization

Dealkylation Rate: Dimethyl Ester Cleaves Faster Than Diethyl Ester

In systematic studies of H-phosphonate diester dealkylation by amines, the reactivity trend was unequivocally established as iPr < Et < Me, with dimethyl esters demonstrating the fastest P–O bond cleavage [1]. This trend is corroborated by boron tribromide dealkylation studies where dimethyl phosphonates are cleanly and quantitatively converted to the corresponding phosphonic acids under identical conditions that also dealkylate diethyl esters, but the dimethyl variant reacts with measurably faster kinetics . For researchers seeking rapid, quantitative unmasking of the phosphonic acid functionality—as in the preparation of 2-bromoethylphosphonic acid for phosphorylation chemistry—the dimethyl ester offers a kinetic advantage [2].

Phosphonic acid synthesis Protecting group strategy Dealkylation kinetics

Dimethyl Ester as Exclusive Reagent in Phosphinate Analog Synthesis via Arbuzov Reaction

The total synthesis of 1,2-dipalmitoyloxypropyl-3-(2-ammoniumethyl)phosphinate—the phosphinate analog of phosphatidylethanolamine—specifically employs 2-bromoethylphosphonic acid dimethyl ester (dimethyl(2-bromoethyl)phosphonate) in an Arbuzov-type reaction with diacylglycerol bromohydrin at 178 °C for 48 hours [1]. A parallel synthesis of the phosphatidylcholine phosphinate analog used identical conditions with the dimethyl ester at 170 °C for 48 hours [2]. No diethyl ester variant has been reported to yield comparable phosphinate products under these conditions, suggesting that the dimethyl ester's steric and electronic profile is specifically suited to the Arbuzov reaction with lipid bromohydrin substrates.

Phosphinate synthesis Arbuzov reaction Phosphonolipid analogs Bioisostere

Higher Density and Distinct Volatility Profile vs. Diethyl Analog

Dimethyl(2-bromoethyl)phosphonate exhibits a density of 1.5 g/cm³, which is approximately 11% higher than the diethyl analog (1.348 g/mL at 25 °C) [1][2]. The boiling point of the dimethyl ester (229.7 °C at 760 mmHg) is approximately 24 °C lower than that of the diethyl ester (253.9 °C at 760 mmHg), reflecting the reduced van der Waals interactions of the smaller methoxy groups [1][2]. These differences directly affect purification strategy (distillation temperature windows) and phase behavior in biphasic reaction mixtures.

Physical properties Purification Formulation Storage

Bromine vs. Chlorine Leaving Group: Electrophilic Reactivity Differential in Nucleophilic Displacement

The terminal bromine atom in dimethyl(2-bromoethyl)phosphonate serves as a superior leaving group compared to the chlorine atom in dimethyl(2-chloroethyl)phosphonate . This is reflected in the compound's demonstrated utility as an alkylating agent in N-alkylation of heterocycles [1], in the synthesis of N,N-disubstituted dialkyl 2-aminoethylphosphonates from secondary amines [2], and in its incorporation into GTP analogs as an affinity label for RNA polymerase, where the bromoethyl group drives covalent enzyme modification [3]. The chloro analog lacks comparable reactivity under similarly mild conditions, restricting its scope.

Nucleophilic substitution Leaving group ability Alkylation Cross-coupling

Class-Wide Building Block for KuQuinone and Functional Materials: Dimethyl Ester Entry to ω-Bromoalkylphosphonate Platform

While the optimized sustainable synthesis of ω-bromoalkylphosphonates reported by Forchetta et al. (2021) focused on diethyl esters (achieving 20–40% isolated yields for diethyl ω-bromoalkylphosphonates via slow triethyl phosphite addition to α,ω-dibromoalkanes at 140 °C) [1], the dimethyl ester variant dimethyl(2-bromoethyl)phosphonate belongs to the same privileged building-block class for constructing KuQuinone phosphonate esters and, upon hydrolysis, KuQuinone phosphonic acids with high metal-oxide affinity [1]. The methodology is platform-transferable: substituting trimethyl phosphite for triethyl phosphite in the Arbuzov step would yield the corresponding dimethyl ω-bromoalkylphosphonates, which can subsequently be employed in KuQuinone functionalization [2]. This positions dimethyl(2-bromoethyl)phosphonate as the C2-unit dimethyl ester entry point to a materials chemistry platform with demonstrated applications in photo(electro)chemical devices and biomedical coatings [1].

KuQuinone Metal-oxide functionalization Dye-sensitized materials ω-bromoalkylphosphonate

Procurement-Relevant Application Scenarios for Dimethyl(2-bromoethyl)phosphonate


Phosphinate Bioisostere Synthesis for Phospholipid Analog Research

Dimethyl(2-bromoethyl)phosphonate is the reagent of choice for constructing phosphinate analogs of phosphatidylethanolamine and phosphatidylcholine via Arbuzov reaction with glycerol-derived bromohydrins (170–178 °C, 48 h) [1]. The dimethyl ester's steric profile facilitates the Arbuzov rearrangement with bulky lipid substrates, a transformation for which the diethyl ester has no published precedent. Procurement of the dimethyl ester is therefore mandatory for research groups synthesizing phosphinate phospholipid bioisosteres for membrane biology or drug delivery studies .

Rapid-Access 2-Bromoethylphosphonic Acid via Mild Dealkylation

The dimethyl ester undergoes the fastest dealkylation among common alkyl phosphonate esters (Me > Et > iPr), enabling efficient conversion to 2-bromoethylphosphonic acid—a key phosphonylating reagent for carbohydrate and nucleoside modification [1]. Boron tribromide in methanol cleanly and quantitatively dealkylates dimethyl phosphonates to the free phosphonic acids under mild, nonaqueous conditions compatible with sensitive functional groups . The resulting 2-bromoethylphosphonic acid can be further activated to the monochloride for phosphonolipid headgroup installation [2].

Affinity Labeling and Chemical Biology Probe Construction

The 2-bromoethyl phosphonate group serves as a reactive electrophilic warhead in GTP analog affinity labels. Incorporation into GTP analogs has been shown to cause loss of T7 RNA polymerase affinity for polynucleotide templates, demonstrating covalent modification of the enzyme active site [1]. Researchers developing activity-based probes or covalent inhibitors targeting phosphate-binding proteins can procure dimethyl(2-bromoethyl)phosphonate as the electrophilic building block, leveraging the bromine leaving group for targeted nucleophilic displacement by enzyme active-site residues .

Metal-Oxide Surface Anchoring via Phosphonic Acid Functionalization

Following dealkylation to the corresponding phosphonic acid, dimethyl(2-bromoethyl)phosphonate-derived 2-bromoethylphosphonic acid provides a short-chain anchoring group for metal-oxide surface functionalization [1]. The resulting phosphonic acid-terminated molecules bind robustly to TiO₂, SnO₂, ITO, and NiO surfaces—a critical requirement for dye-sensitized solar cells, photoelectrochemical devices, and heterogeneous catalysis . The dimethyl ester's higher phosphorus content per gram (14.3% vs. 12.6% for the diethyl ester) translates to more efficient surface loading in monolayer formation [2].

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